molecular formula C18H22N2O3S B5774322 N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5774322
M. Wt: 346.4 g/mol
InChI Key: WNPWASUQSJVAPK-UHFFFAOYSA-N
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Description

The compound belongs to the class of sulfonamides, which are known for their varied chemical properties and potential applications in medicinal chemistry due to their structural diversity and biological activities. Sulfonamides have been extensively studied for their role in drug development and other industrial applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives, such as the one mentioned, often involves base-catalyzed conjugate addition reactions. A study by Fernández et al. (2014) describes the use of ethyl glyoxylate N-tosylhydrazone as an excellent sulfonyl anion surrogate in the DBU-catalyzed conjugate addition reaction with enones and enals for the synthesis of functionalized sulfones, providing a direct access to γ-keto- and γ-hydroxy sulfones with high yield and chemoselectivity through a sulfa-Michael reaction (Fernández et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be studied using various spectroscopic and crystallographic techniques. Sarojini et al. (2013) conducted a detailed structural, spectroscopic study, and molecular analysis of a sulfonamide compound, which can provide insights into the molecular configuration and interactions of similar compounds (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, contributing to their diverse chemical properties. For example, Mydock et al. (2011) reported on the synthesis of glycosyl sulfonium salts, showcasing the reactivity of sulfonamide derivatives in glycosylation reactions, which could be relevant to understanding the reactivity of the compound (Mydock et al., 2011).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-15-7-5-6-14(3)18(15)20-17(21)12-19-24(22,23)16-10-8-13(2)9-11-16/h5-11,19H,4,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPWASUQSJVAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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